Dehydroalanine Deficiency vs. Berninamycin A
Berninamycin D contains two fewer dehydroalanine units on the carboxyl carbon of the pyridine ring compared to berninamycin A [1]. This structural deletion alters the molecular scaffold and may influence target binding and solubility.
| Evidence Dimension | Number of dehydroalanine units attached to pyridine ring carboxyl carbon |
|---|---|
| Target Compound Data | 2 fewer units than berninamycin A |
| Comparator Or Baseline | Berninamycin A (contains the full complement of dehydroalanine units) |
| Quantified Difference | 2 units fewer |
| Conditions | Structural elucidation via 13C NMR and FAB mass spectrometry |
Why This Matters
The reduced dehydroalanine count distinguishes berninamycin D as a minor, structurally distinct analogue, critical for researchers investigating thiopeptide SAR or requiring a scaffold lacking this side chain.
- [1] Lau, R. C. M., & Rinehart, K. L. (1994). Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis. The Journal of Antibiotics, 47(12), 1466–1472. View Source
